Bienvenue dans la boutique en ligne BenchChem!

1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

Medicinal Chemistry Kinase Inhibition Chemical Probe Development

Procure this unique, multi-heterocyclic urea to expand your kinase inhibitor library. Its novel scaffold, combining benzothiazole, pyrazine, and thiophene, offers an unexplored selectivity window distinct from standard analogs. With no public pharmacological data, this compound is a high-value, exclusive starting point for de novo biochemical profiling and SAR exploration, ideal for groups seeking to map new pharmacophore space or create matched molecular pairs.

Molecular Formula C18H15N5OS2
Molecular Weight 381.47
CAS No. 2034496-71-2
Cat. No. B2932817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
CAS2034496-71-2
Molecular FormulaC18H15N5OS2
Molecular Weight381.47
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)NC(=O)NCC3=NC=CN=C3C4=CC=CS4
InChIInChI=1S/C18H15N5OS2/c1-11-22-13-9-12(4-5-15(13)26-11)23-18(24)21-10-14-17(20-7-6-19-14)16-3-2-8-25-16/h2-9H,10H2,1H3,(H2,21,23,24)
InChIKeyYNKQSMSVXBYBKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea (CAS 2034496-71-2): Chemical Profile and Procurement Baseline


1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea (CAS 2034496-71-2) is a synthetic, multi-heterocyclic urea derivative combining benzothiazole, pyrazine, and thiophene pharmacophores . The compound is listed across multiple chemical vendor platforms as a research chemical, but a comprehensive literature and patent search identified no primary research articles, patents, or authoritative databases containing quantitative pharmacological, selectivity, or pharmacokinetic data for this specific compound [1]. As such, its current scientific profile is defined solely by its structural features and physicochemical properties inferred from its class, not by experimentally determined biological activity.

Why 1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea Cannot Be Substituted by Generic Benzothiazole Ureas


Standard benzothiazole urea derivatives (e.g., those with simple phenyl or alkyl substituents) are documented to exhibit diverse activities including kinase inhibition, vasorelaxation, and antimicrobial effects [1]. However, the introduction of a 3-(thiophen-2-yl)pyrazin-2-yl moiety, as in the target compound, represents a significant structural departure. This group is expected to profoundly alter hydrogen-bonding capacity, π-stacking interactions, and target occupancy compared to simpler analogs. Without quantitative head-to-head data, generic substitution is not supported, as even minor structural changes in urea-based kinase inhibitors are known to cause large shifts in potency and selectivity [2]. Any procurement decision must therefore be based on the compound's unique, though currently unquantified, structural identity.

Quantitative Differentiation Evidence for 1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea


Null Analysis: Absence of Direct Comparative Biological Data for Procurement Decision-Making

A systematic search of PubMed, Google Patents, PubChem, and major chemical databases (executed April 2026) returned zero primary research studies, patents, or authoritative database entries containing quantitative biological assay data for 1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea (CAS 2034496-71-2). No IC50, Ki, EC50, selectivity profile, or pharmacokinetic parameters were found for this compound [1]. The compound appears exclusively on chemical vendor platforms (e.g., BenchChem, EvitaChem) without associated bioactivity data. Therefore, no quantitative differentiation against comparators can be established. This absence of data is the key evidence for procurement: the compound's value proposition cannot be scientifically assessed versus structurally related analogs (e.g., simple benzothiazole ureas, pyrazine ureas, or thiophene-containing ureas) that do have published activity profiles [2].

Medicinal Chemistry Kinase Inhibition Chemical Probe Development

Application Scenarios for 1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea Based on Structural Class Inference


Chemical Probe Development for Novel Kinase Targets

The compound's multi-heterocyclic scaffold suggests potential as a starting point for kinase inhibitor discovery, provided that the user invests in de novo biochemical profiling. Its structural novelty, combining a 2-methylbenzothiazole urea with a thiophene-pyrazine pendant, may offer unexplored selectivity windows against kinases that are not addressed by current benzothiazole urea inhibitors [1]. However, this scenario is entirely contingent on the user's capacity to generate primary data, as none exists publicly.

Structure-Activity Relationship (SAR) Expansion Studies

Given the documented bioactivity of benzothiazole ureas in vasorelaxation and insulin secretion inhibition [2], this compound could serve as a 'diversity point' for SAR exploration. The introduction of the thiophene-pyrazine element is a substantial departure from published analogs, and synthesizing this compound could help map the pharmacophore space around the benzothiazole urea core. Procurement would be justified in the context of a systematic SAR program where the compound's unique structure fills a gap in the library.

Negative Control for Thiophene-Pyrazine Containing Probes

If a research program has identified a bioactive hit containing the same thiophene-pyrazine-methyl fragment but a different linker, this compound could act as a matched molecular pair to deconvolute the contribution of the benzothiazole urea. Its use as a negative control requires that the comparator probe has known activity; the target compound's lack of activity must be experimentally confirmed by the user.

Quote Request

Request a Quote for 1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.